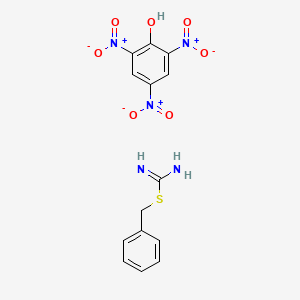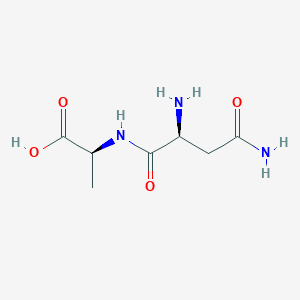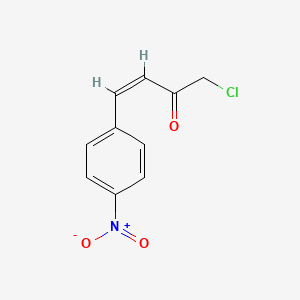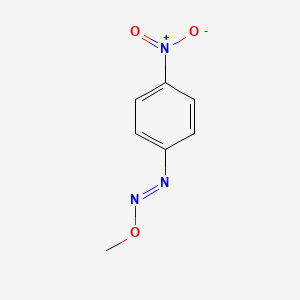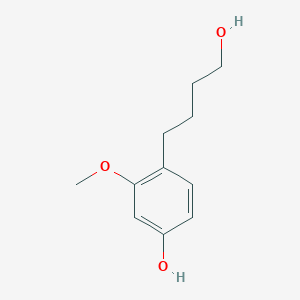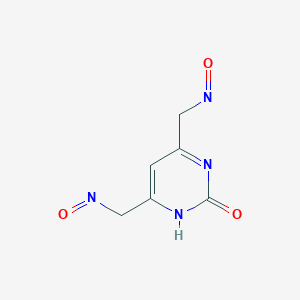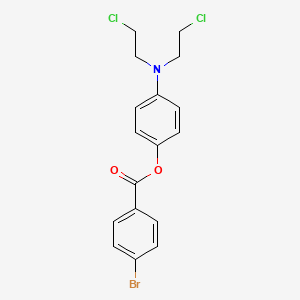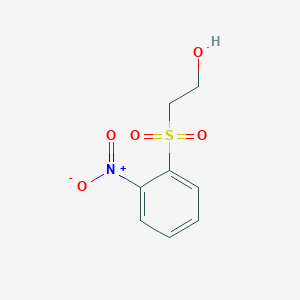
2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol is an organic compound characterized by the presence of a nitro group, a sulfonyl group, and an ethan-1-ol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol typically involves the nitration of benzene followed by sulfonation and subsequent reactions to introduce the ethan-1-ol group. The process can be summarized as follows:
Nitration: Benzene is treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to introduce the nitro group, forming nitrobenzene.
Sulfonation: Nitrobenzene is then reacted with sulfur trioxide (SO₃) in the presence of sulfuric acid to introduce the sulfonyl group, forming 2-nitrobenzenesulfonic acid.
Ethan-1-ol Introduction: The sulfonic acid derivative is further reacted with an appropriate reagent to introduce the ethan-1-ol group, resulting in the formation of this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a catalyst (e.g., palladium on carbon) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines or thiols can react with the sulfonyl group under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol involves its interaction with molecular targets through its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the reactivity of the compound.
Sulfonyl Group: Participates in nucleophilic substitution reactions, forming stable sulfonamide or sulfonate derivatives.
Ethan-1-ol Group: Can undergo oxidation or reduction, further modifying the compound’s properties.
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzenesulfonyl chloride: Similar structure but lacks the ethan-1-ol group.
2-Nitrobenzenesulfonic acid: Similar structure but lacks the ethan-1-ol group.
2-Nitrobenzyl alcohol: Similar structure but lacks the sulfonyl group.
Uniqueness
2-(2-Nitrobenzene-1-sulfonyl)ethan-1-ol is unique due to the presence of all three functional groups (nitro, sulfonyl, and ethan-1-ol), which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
21386-33-4 |
|---|---|
Molecular Formula |
C8H9NO5S |
Molecular Weight |
231.23 g/mol |
IUPAC Name |
2-(2-nitrophenyl)sulfonylethanol |
InChI |
InChI=1S/C8H9NO5S/c10-5-6-15(13,14)8-4-2-1-3-7(8)9(11)12/h1-4,10H,5-6H2 |
InChI Key |
NEDXJGILCQKLBU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


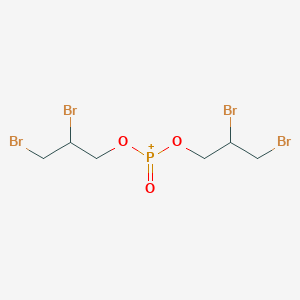

![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
